molecular formula C10H11Cl2NO B14052513 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14052513
M. Wt: 232.10 g/mol
InChI Key: LDEHKXRYDMPESM-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound that features both amino and chloromethyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chloromethylation of a phenyl ring followed by the introduction of an amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or methanol (CH3OH) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.

    Chloromethylphenyl derivatives: Compounds with chloromethyl groups attached to a phenyl ring.

This detailed overview provides a comprehensive understanding of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6,13H2

InChI Key

LDEHKXRYDMPESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)CCl)N

Origin of Product

United States

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